Codlemone

Description

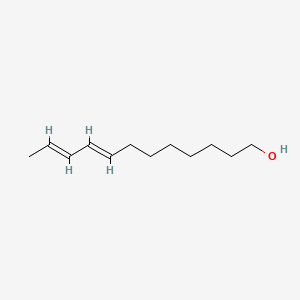

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8E,10E)-dodeca-8,10-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWBSLXBXRFNST-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035288 | |

| Record name | (8E,10E)-8,10-Dodecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33956-49-9, 57002-06-9 | |

| Record name | Codlemone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33956-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Codlelure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033956499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,10-Dodecadien-1-ol, (8E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (8E,10E)-8,10-Dodecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8E,10E)-dodeca-8,10-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodeca-8,10-dienol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODLELURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N0YTO8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Scent of Attraction: A Technical History of Codlemone's Discovery and Identification

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The codling moth, Cydia pomonella, stands as a significant global pest of pome fruits, causing extensive economic damage. Central to its reproductive success is a highly specific chemical communication system mediated by a female-produced sex pheromone. The primary component of this pheromone, (E,E)-8,10-dodecadien-1-ol, widely known as codlemone, has been the subject of intensive research for over half a century. Its identification marked a pivotal moment in chemical ecology and paved the way for the development of effective, environmentally benign pest management strategies. This technical guide provides a comprehensive history of the discovery and identification of this compound, detailing the key experiments, methodologies, and the subsequent elucidation of its biosynthetic and perceptual pathways.

The Dawn of an Era: Initial Discovery and Identification

The seminal work in identifying the codling moth sex pheromone was published in 1971 by a team led by Wendell Roelofs. This research was pioneering in its use of the electroantennogram (EAG) technique, which measures the electrical response of a male moth's antenna to volatile compounds, as a bioassay to guide the chemical fractionation and identification process.

Pheromone Extraction and Fractionation

The initial step involved the extraction of the pheromone from the abdominal tips of virgin female codling moths. While the precise protocol from the 1971 study is not detailed in readily available literature, typical methods of the era involved solvent extraction of the pheromone glands. Later studies have quantified the amount of various components in the gland, providing insight into the minute quantities researchers were working with.

The Role of Electroantennography (EAG) in Bio-Guided Fractionation

The crude extract was subjected to gas chromatography (GC), separating it into its individual chemical components. The effluent from the GC column was split, with one portion directed to the GC detector and the other to a male moth antenna preparation for EAG recording. This allowed for the direct correlation of a chemical peak on the chromatogram with a biological response from the antenna, a technique now known as Gas Chromatography-Electroantennographic Detection (GC-EAD).

Experimental Workflow: Bio-Guided Fractionation using GC-EAD

Caption: Workflow for the bio-guided fractionation of codling moth pheromone extract.

Structure Elucidation of this compound

Through this bio-guided approach, Roelofs and his team were able to pinpoint the single, highly active compound. The structure of this molecule was then determined using a combination of microchemical reactions and spectrometric techniques, including mass spectrometry (MS). The identified structure was trans-8, trans-10-dodecadien-1-ol, or (E,E)-8,10-dodecadien-1-ol. Subsequent chemical synthesis of this compound and field trials confirmed its potent attractive activity to male codling moths, solidifying its identity as the major component of the sex pheromone.

Quantitative Analysis of the Pheromone Gland

Later, more sensitive analytical techniques allowed for a detailed quantitative analysis of the components present in the female codling moth's pheromone gland. These studies revealed a complex blend of compounds, with this compound being the most abundant.

| Compound | Chemical Name | Approximate Amount per Female Gland | Relative Percentage of this compound |

| This compound | (E,E)-8,10-dodecadien-1-ol | 5.5 - 9 ng | 100% |

| This compound Acetate | (E,E)-8,10-dodecadien-1-yl acetate | ~1 pg | ~0.01% |

| Dodecan-1-ol | Dodecanol | Variable | - |

| (E)-9-Dodecen-1-ol | Variable | - | |

| Tetradecan-1-ol | Variable | - | |

| Data compiled from various sources, including Bäckman et al. (2000) and an unreferenced source from a previous search. |

The Olfactory Pathway: From Reception to Signal Transduction

The discovery of this compound spurred research into how it is detected by the male moth and how this signal is translated into a behavioral response. This has led to the identification of specific olfactory receptors and the ongoing investigation of the downstream signaling cascade.

Olfactory Receptors (ORs) for this compound and Related Compounds

The male codling moth antenna is adorned with specialized sensory hairs, or sensilla, which house olfactory sensory neurons (OSNs). These neurons express specific olfactory receptors (ORs) that bind to pheromone components. The codling moth genome has been found to contain a large number of OR genes. Functional characterization studies, primarily using heterologous expression systems such as Xenopus oocytes or HEK cells, have identified several key receptors involved in pheromone perception.

| Receptor | Ligand(s) | EC50 (for this compound Acetate) | Notes |

| CpomOR3 | Pear ester, this compound (minor response) | Not Applicable | Demonstrates the interplay between host plant kairomones and pheromones. |

| CpomOR2a | This compound acetate | 1.663 x 10⁻⁶ mol/L | A receptor for a behaviorally antagonistic compound. |

| CpomOR5 | This compound acetate | 1.379 x 10⁻⁸ mol/L | A highly sensitive receptor for this compound acetate. |

| CpomOR6a | This compound acetate | Not specified | Another receptor for the antagonistic acetate. |

| Data compiled from Wan et al. (2019) and other sources. |

Signal Transduction Cascade

Upon binding of a ligand like this compound to an OR, a conformational change is induced, leading to the generation of an electrical signal. Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor, known as Orco. The current understanding is that the OR-Orco complex functions as a ligand-gated ion channel (ionotropic signaling). However, there is also evidence for the involvement of G-protein coupled, second messenger pathways (metabotropic signaling) in insect olfaction, and the exact mechanism in Cydia pomonella is an area of active research.

Proposed Olfactory Signaling Pathway in Cydia pomonella

Caption: A simplified diagram of the proposed ionotropic olfactory signaling pathway.

Biosynthesis of this compound

The biosynthetic pathway of this compound is also a subject of significant interest. It involves a series of enzymatic steps starting from a common fatty acid precursor. A key enzyme in this pathway is a fatty acyl desaturase (FAD). Research has identified a specific FAD gene, Cpo_CPRQ, which is highly expressed in the female pheromone gland and is crucial for the production of this compound. This enzyme exhibits unusual desaturation activities that are key to forming the conjugated double bond system of this compound.

Conclusion

The discovery and identification of this compound represents a landmark achievement in chemical ecology, driven by the innovative application of electrophysiology as a detection method. The subsequent decades of research have not only solidified our understanding of this vital semiochemical but have also provided deep insights into the molecular and neurobiological basis of insect chemical communication. This knowledge has been instrumental in the development of sustainable pest control strategies, such as mating disruption, which have significantly reduced the reliance on conventional insecticides in pome fruit production worldwide. The ongoing research into the olfactory receptors and signaling pathways of the codling moth promises to unveil even more sophisticated targets for future pest management interventions.

(E,E)-8,10-dodecadien-1-ol chemical properties

An In-depth Technical Guide to (E,E)-8,10-dodecadien-1-ol

Introduction

(E,E)-8,10-dodecadien-1-ol, also known as codlemone, is a naturally occurring organic compound that serves as the primary sex pheromone for the codling moth (Cydia pomonella)[1][2]. This conjugated diene alcohol is a critical component in the chemical communication system of this major agricultural pest, which primarily affects apple and pear crops. Its potent chemo-attractive properties have led to its widespread use in pest management strategies, including monitoring and mating disruption[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (E,E)-8,10-dodecadien-1-ol, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

(E,E)-8,10-dodecadien-1-ol is a C12 fatty alcohol with two conjugated double bonds in the trans (E) configuration. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | [3][4][5] |

| Molecular Weight | 182.31 g/mol | [4] |

| IUPAC Name | (8E,10E)-dodeca-8,10-dien-1-ol | [2][6] |

| Synonyms | This compound, Codlelure, (E,E)-dodeca-8,10-dien-1-ol | [2][6] |

| CAS Number | 33956-49-9 | [2][4] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [6] |

| Melting Point | 32.0 °C @ 760.00 mm Hg | [6] |

| Boiling Point | 270.68 °C @ 760.00 mm Hg (est.) | [6] |

| Vapor Pressure | 0.001 mmHg @ 20.00 °C | [6][7] |

| Solubility | Soluble in alcohol; Water: 34.15 mg/L @ 25 °C (est.) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (E,E)-8,10-dodecadien-1-ol. The following provides an overview of typical spectroscopic data.

| Spectroscopy | Key Features |

| ¹H NMR | Chemical shifts for protons on the conjugated diene system and the terminal alcohol are characteristic. |

| ¹³C NMR | Signals corresponding to the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the alkyl chain and the alcohol are observed. |

| IR | Bands in the regions of 3320–3350 cm⁻¹ (O-H stretch), 2930 cm⁻¹ (C-H stretch), and around 990 cm⁻¹ (trans C=C bend) are indicative.[8] |

| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[9][8] |

| UV/VIS | An absorption maximum is observed around 229-230 nm, characteristic of a conjugated diene system.[8] |

Experimental Protocols: Synthesis

Multiple synthetic routes for (E,E)-8,10-dodecadien-1-ol have been developed, often focusing on stereoselectivity to achieve the desired (E,E) isomer. One common approach involves a coupling reaction followed by deprotection.

Synthesis via Grignard Coupling and Deprotection

A representative synthesis involves the following key steps, as described in a patent for the preparation of (8E,10E)-8,10-dodecadien-1-ol[10]:

-

Protection of the Hydroxyl Group: Chlorohexanol is reacted with trimethylchlorosilane under alkaline conditions to protect the hydroxyl group, forming chlorohexyloxy trimethylsilane. This reaction is typically carried out over 3 to 9 hours at a temperature of 25-35 °C[10].

-

Formation of Grignard Reagent: The resulting chlorohexyloxy trimethylsilane is used to prepare a Grignard reagent[10].

-

Coupling Reaction: A coupling reaction is performed between the Grignard reagent and (2E,4E)-2,4-hexadien-1-ol acetate in the presence of a Li₂CuCl₄ catalyst. This yields (8E,10E)-8,10-dodecadiene-1-oxytrimethylsilane[10].

-

Deprotection: The trimethylsilyl protecting group is removed by dissolving the product in a methanol and water solution and adding p-toluenesulfonic acid to yield the final product, (E,E)-8,10-dodecadien-1-ol[10].

-

Purification: The final product is purified by distillation under vacuum, collecting the fraction at (110–112) °C/0.2mmHg[10].

Another documented synthesis involves the reduction of Methyl (E,E)-8,10-dodecadienoate with lithium aluminum hydride in absolute ether[11]. The resulting product is then purified using column chromatography on silica gel[11].

Caption: A generalized workflow for the synthesis of (E,E)-8,10-dodecadien-1-ol.

Biological Activity and Applications

The primary biological function of (E,E)-8,10-dodecadien-1-ol is as a sex pheromone for the codling moth (Cydia pomonella)[1][2]. The female moth releases this compound to attract males for mating[12]. This potent biological activity has been harnessed for pest control in agriculture.

Pest Management

(E,E)-8,10-dodecadien-1-ol is a key active ingredient in various pest control products. Its applications include:

-

Monitoring: Traps baited with synthetic (E,E)-8,10-dodecadien-1-ol are used to monitor the population levels of codling moths in orchards.

-

Mating Disruption: High concentrations of the pheromone are released into the environment to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population that damages fruit[1].

While highly effective as a pheromone, the activity of this compound alone may not be sufficient for complete pest control by mating disruption[1]. Research has explored the synthesis of halogenated analogs to identify compounds with potentially enhanced or modified activity[1].

Mode of Action in Insects

In insects, (E,E)-8,10-dodecadien-1-ol is an odorant that binds to specific olfactory receptors located on the antennae of male moths[12]. This binding event triggers a neuronal signal that leads to the characteristic upwind flight behavior of the male moth towards the pheromone source. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the moth's antennae to the pheromone and its analogs[1].

While the compound has been shown to bind to the OR1 receptor in mammalian cells in vitro, its physiological role in mammals is not well understood and is an area for further investigation[12].

Caption: Simplified pathway of pheromone action in the male codling moth.

Conclusion

(E,E)-8,10-dodecadien-1-ol is a well-characterized semiochemical with significant importance in agriculture. Its chemical properties are well-defined, and various synthetic routes have been established to produce this compound with high stereoselectivity. While its primary application is in pest management through the manipulation of insect behavior, ongoing research into its interactions with olfactory receptors could provide further insights into chemosensation. For drug development professionals, the principles of its specific receptor binding and subsequent signaling cascade in insects may offer a model for understanding ligand-receptor interactions, though its direct application in human therapeutics is not established.

References

- 1. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCPC Manual of Biocontrol Agents entry - (E,E)-8,10-dodecadien-1-ol [bcpc-content.org.uk]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Semiochemical compound: (E,E)-8,10-Dodecadien-1-ol | C12H22O [pherobase.com]

- 5. 8,10-Dodecadien-1-ol [webbook.nist.gov]

- 6. (E,E)-8,10-dodecadien-1-ol [flavscents.com]

- 7. (E,E)-8,10-dodecadien-1-ol, 33956-49-9 [thegoodscentscompany.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 8,10-Dodecadien-1-ol [webbook.nist.gov]

- 10. CN101440020A - Preparation method of (8E,10E) -8, 10-dodecadien-1-ol - Google Patents [patents.google.com]

- 11. 8,10-DODECADIEN-1-OL | 33956-49-9 [chemicalbook.com]

- 12. (8E,10E)-Dodeca-8,10-dien-1-ol | 33956-49-9 | FD46803 [biosynth.com]

An In-depth Technical Guide on Codlemone Isomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codlemone, the primary component of the sex pheromone of the codling moth (Cydia pomonella), is chemically identified as (E,E)-8,10-dodecadien-1-ol.[1][2] This compound plays a crucial role in the reproductive behavior of this significant agricultural pest, which primarily affects pome fruit orchards. The precise stereochemistry of this compound is paramount to its biological activity, and the presence of its geometric isomers can significantly modulate the behavioral response of male moths. This technical guide provides a comprehensive overview of the biological activity of this compound and its isomers, detailing experimental methodologies and presenting quantitative data for comparative analysis.

Biological Activity of this compound and Its Isomers

The biological efficacy of this compound is not solely dependent on the (E,E) isomer. Other geometric isomers, namely (E,Z), (Z,E), and (Z,Z)-8,10-dodecadien-1-ol, can either act as synergists or antagonists, thereby altering the attractiveness of the pheromone blend.[3] Understanding the distinct roles of these isomers is critical for the development of effective pest management strategies, such as mating disruption and mass trapping.

Electrophysiological and Behavioral Responses

Electrophysiological studies, such as electroantennography (EAG) and single sensillum recordings (SSR), have been instrumental in elucidating the sensitivity of male codling moth antennae to different isomers. Behavioral assays, including wind tunnel and field trapping experiments, provide further insight into the ultimate behavioral output in response to these chemical cues.

Single sensillum recordings have revealed that the most abundant type of receptor neuron on the male antennae is most sensitive to the primary pheromone component, (E,E)-8,10-dodecadienol.[1][4] The response of these neurons to the other geometric isomers (E,Z, Z,E, and Z,Z) is significantly lower, comparable to a tenfold lower dose of the (E,E) isomer.[1][4] Interestingly, receptor neurons specifically tuned to the (E,Z) or (Z,Z) isomers have not been identified, despite their behavioral activity.[1][4]

Wind tunnel experiments have demonstrated that the addition of the (Z,E) isomer to (E,E)-8,10-dodecadienol at concentrations of 5%, 20%, and 100% can slightly increase the upwind flight response of males.[3] Conversely, the addition of the (E,Z) isomer at 20% and 100% decreases male landings on the odor source.[3] The (Z,Z) isomer shows an antagonistic effect at a 100% concentration.[3] An equilibrium blend of all isomers has been found to significantly reduce male attraction.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on the electrophysiological and behavioral responses of male codling moths to this compound and its isomers.

Table 1: Electroantennogram (EAG) Responses of Male Cydia pomonella to this compound Isomers

| Compound | Dose | Mean EAG Response (mV) ± SE | Reference |

| (E,E)-8,10-dodecadien-1-ol (this compound) | - | 6.2 ± 1.2 | [5] |

| Pear Ester | - | 1.7 ± 0.1 (female moths) | [5] |

Note: Direct comparative EAG data for all isomers from a single study was not available in the search results. The data presented reflects the highest recorded response for the main component.

Table 2: Behavioral Responses of Male Cydia pomonella in Wind Tunnel Assays

| Pheromone Blend (% composition) | % Males Exhibiting Upwind Flight | % Males Landing on Source | Reference |

| This compound (100% E,E) | 37 | - | [6] |

| This compound + (Z,E) Isomer (95:5) | Increased response | - | [3] |

| This compound + (Z,E) Isomer (80:20) | Increased response | - | [3] |

| This compound + (Z,E) Isomer (0:100) | Increased response | - | [3] |

| This compound + (E,Z) Isomer (80:20) | - | Decreased | [3] |

| This compound + (E,Z) Isomer (0:100) | - | Decreased | [3] |

| This compound + (Z,Z) Isomer (0:100) | Antagonistic effect | - | [3] |

| Equilibrium Isomer Blend | Strongly reduced attraction | - | [3] |

| This compound (1 pg/min) + Racemic Linalool (100 pg/min) | 60 | - | [6] |

| This compound (1 pg/min) + (E)-β-farnesene (100 pg/min) | 58 | - | [6] |

| This compound (1 pg/min) + (Z)-3-hexen-1-ol (100 pg/min) | 56 | - | [6] |

Table 3: Field Trapping Attraction of Male Cydia pomonella

| Lure Composition | Relative Male Attraction | Reference |

| Pure this compound (E,E) | High | [7] |

| Equilibrium Isomer Blend | Less than 1/3 of pure this compound | [7] |

| This compound + (E,Z) Isomer (80:20) | Decreased captures | [3] |

| This compound + (E,Z) Isomer (0:100) | Decreased captures | [3] |

| This compound + (Z,Z) Isomer (0:100) | Decreased captures | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the study of this compound isomers.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.

Methodology:

-

Antenna Preparation: A male codling moth is immobilized, and one of its antennae is excised. The antenna is then mounted between two electrodes.

-

Electrodes: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the head of the moth.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air carrying a known concentration of the test compound are injected into this airstream.

-

Data Acquisition: The voltage changes across the antenna are amplified, recorded, and analyzed. The amplitude of the negative deflection from the baseline is measured as the EAG response.[7]

Single Sensillum Recording (SSR)

SSR allows for the measurement of the electrical activity of individual olfactory receptor neurons housed within a single sensillum.

Methodology:

-

Insect Preparation: A male moth is restrained in a holder, with its antennae exposed and immobilized.

-

Recording Electrode: A sharp tungsten microelectrode is inserted through the cuticle at the base of a sensillum to make contact with the receptor neuron lymph.

-

Reference Electrode: A reference electrode is placed in the moth's eye or another part of the body.

-

Stimulus: Test compounds are delivered via a controlled air stream directed at the antenna.

-

Data Analysis: The action potentials (spikes) generated by the olfactory receptor neurons are recorded and counted. The change in spike frequency upon stimulation indicates the neuron's response.[1]

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural odor plumes.

Methodology:

-

Wind Tunnel Setup: A typical wind tunnel consists of a flight section, an odor source delivery system, and an exhaust. The flight section is often made of clear material like Plexiglas to allow for observation.[7][8] Environmental conditions such as wind speed, temperature, relative humidity, and light intensity are strictly controlled.[7]

-

Odor Source: The test compound or blend is applied to a dispenser, such as a rubber septum, which is placed at the upwind end of the tunnel.[7]

-

Insect Release: Male moths, typically 2-3 days old and virgin, are released individually at the downwind end of the tunnel.[7][8]

-

Behavioral Observation: The flight behavior of the moth is recorded and scored for various actions, including taking flight, upwind oriented flight, approaching the source, and landing on the source.[8]

Visualizations

Logical Relationship of this compound Isomer Bioactivity

Caption: Logical flow of the biological activity of this compound and its isomers.

General Workflow for Pheromone Bioassay

References

- 1. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of this compound and this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCPC Manual of Biocontrol Agents entry - (E,E)-8,10-dodecadien-1-ol [bcpc-content.org.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Host plant volatiles synergize response to sex pheromone in codling moth, Cydia pomonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green Chemistry Production of this compound, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synergistic Dance: Enhancing Codlemone Efficacy with Plant Volatiles for Cydia pomonella Management

An In-depth Technical Guide for Researchers and Pest Management Professionals

The codling moth, Cydia pomonella, stands as a formidable pest in pome fruit orchards worldwide, causing significant economic losses. For decades, management strategies have heavily relied on the synthetic female sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol), primarily for monitoring and mating disruption. However, emerging research highlights a significant enhancement of this compound's attractiveness to male moths when combined with specific host plant volatiles. This synergistic interaction, a fascinating example of chemical ecology, opens new avenues for more effective and sustainable pest control strategies. This technical guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and conceptual signaling pathways to provide a comprehensive understanding of this phenomenon.

Quantitative Analysis of Synergistic Effects

The synergistic effect of plant volatiles on the attraction of male codling moths to this compound has been quantified in numerous laboratory and field studies. The following tables summarize the key quantitative data from these experiments, showcasing the enhanced efficacy of pheromone-based lures when augmented with specific plant-derived compounds.

| Plant Volatile | This compound Release Rate | Volatile Release Rate | % Male Attraction (this compound Alone) | % Male Attraction (this compound + Volatile) | Fold Increase | Reference |

| Racemic Linalool | 1 pg/min | 100 pg/min | 37% | 60% | 1.62 | [1][2] |

| (E)-β-farnesene | 1 pg/min | 100 pg/min | 37% | 58% | 1.57 | [1][2] |

| (Z)-3-hexen-1-ol | 1 pg/min | 100 pg/min | 37% | 56% | 1.51 | [1][2] |

| Dodecanol | 1 pg/min | Not Specified | 37% | 56% | 1.51 | [1] |

Table 1: Wind Tunnel Bioassay Results of this compound in Combination with Single Plant Volatiles. This table clearly demonstrates the significant increase in male moth attraction to the pheromone source when specific plant volatiles are introduced. The optimal ratio of pheromone to plant volatile was found to be 1:100.[1][2]

| Lure Composition | Mean Male Catch per Trap | Mean Female Catch per Trap | Total Mean Catch per Trap | Reference |

| Pear Ester (PE) | - | - | - | [3] |

| Acetic Acid (AA) | - | - | - | [3] |

| PE + AA | Significantly Higher than PE or AA alone | Significantly Higher than PE or AA alone | Significantly Higher than PE or AA alone | [3] |

| This compound + PE (CM-DA Combo) | Highest among all lures | - | - | [3][4] |

| This compound (1 mg) | - | - | - | [3] |

| This compound (10 mg) | - | - | - | [3] |

Table 2: Field Trapping Results with Pear Ester and Acetic Acid Combinations. This table illustrates the synergistic effect of combining the plant volatile pear ester with acetic acid, which significantly increases the capture of both male and female codling moths.[3] The combination of this compound and pear ester (CM-DA Combo) was found to be most effective for capturing male moths.[3][4]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for replication and further research. Below are detailed protocols for the key experimental setups used to evaluate the synergistic effects of plant volatiles with this compound.

Wind Tunnel Bioassays

Wind tunnel experiments are instrumental in studying the upwind flight behavior of insects in response to olfactory cues under controlled conditions.

1. Wind Tunnel Specifications:

-

Dimensions: Typically a glass or acrylic tube, approximately 2 meters long with a diameter of 60-80 cm.

-

Airflow: A fan pushes charcoal-filtered air through the tunnel at a constant velocity, usually around 0.3-0.5 m/s, to create a laminar airflow.

-

Lighting: Illumination is provided from above, often with red light to simulate crepuscular or nocturnal conditions when codling moths are most active.

-

Temperature and Humidity: Maintained at conditions optimal for moth activity, for instance, 22-25°C and 50-60% relative humidity.

2. Odor Source Preparation:

-

Synthetic this compound and plant volatiles are diluted in a suitable solvent (e.g., hexane) to the desired concentrations.

-

A specific volume of the solution is applied to a filter paper or a rubber septum, which then serves as the odor source.

-

The release rate of the compounds can be controlled by adjusting the initial concentration and the surface area of the dispenser.

3. Insect Preparation:

-

Male codling moths, typically 2-3 days old and virgin, are used for the bioassays.

-

The moths are kept under a reversed photoperiod to ensure they are active during the experimental period.

4. Experimental Procedure:

-

A single male moth is released on a platform at the downwind end of the tunnel.

-

The odor source is placed at the upwind end of the tunnel.

-

The moth's flight behavior is observed and recorded. Key metrics include:

-

Activation: The time it takes for the moth to initiate flight.

-

Upwind flight: Whether the moth flies towards the odor source.

-

Source contact: Whether the moth reaches the odor source.

-

-

The percentage of moths exhibiting these behaviors is calculated for each treatment (this compound alone vs. This compound + volatile).

Wind Tunnel Experimental Workflow

Field Trapping Experiments

Field trapping studies are essential for validating laboratory findings under real-world orchard conditions.

1. Trap and Lure Preparation:

-

Traps: Delta traps with sticky liners are commonly used.

-

Lures: Rubber septa or other controlled-release dispensers are loaded with precise amounts of synthetic this compound and the test plant volatiles. For combination lures, the compounds are either mixed in the same dispenser or placed as separate dispensers within the same trap.

2. Experimental Design:

-

Orchard Selection: Experiments are conducted in commercial or research orchards with a known history of codling moth infestation.

-

Plot Design: A randomized complete block design is typically employed to minimize the effects of spatial variation within the orchard. Each block contains one trap for each treatment.

-

Trap Placement: Traps are hung in the upper third of the tree canopy, at a standardized height and distance from each other to avoid interference.

3. Data Collection and Analysis:

-

Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female moths is recorded.

-

The sticky liners are replaced at each check.

-

The mean trap catch for each treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences between lures.

Field Trapping Experimental Workflow

Signaling Pathways

The synergistic effect of plant volatiles with this compound is mediated by the codling moth's olfactory system. While the complete molecular cascade is a subject of ongoing research, a generalized signaling pathway can be conceptualized based on current understanding of insect olfaction.

Male codling moths possess specialized olfactory sensory neurons (OSNs) in their antennae that detect this compound and plant volatiles.[5] These OSNs express specific odorant receptors (ORs) that bind to these chemical cues. The binding of a ligand (this compound or a plant volatile) to its receptor initiates a signal transduction cascade.

Interestingly, research has shown that some OSNs in the male codling moth antennae respond to both this compound and the plant volatile pear ester, suggesting a potential mechanism for the synergistic interaction at the peripheral level.[5][6] This co-detection could lead to a stronger or more specific signal being sent to the antennal lobe, the primary olfactory processing center in the insect brain.

In the antennal lobe, the signals from the OSNs are processed in distinct spherical structures called glomeruli. The enhanced signal from the co-detection of this compound and plant volatiles may lead to a more robust activation of specific glomeruli, resulting in a stronger behavioral response, such as upwind flight towards the odor source.

Conceptual Olfactory Signaling Pathway

Conclusion and Future Directions

The synergistic interaction between plant volatiles and this compound represents a significant advancement in our understanding of codling moth chemical ecology and offers promising avenues for improving pest management strategies. The data clearly indicate that the addition of specific plant-derived compounds can substantially increase the efficacy of pheromone-based lures.

Future research should focus on:

-

Identifying novel synergistic compounds: Screening a wider range of host and non-host plant volatiles could uncover even more potent synergists.

-

Optimizing blend ratios and release rates: Fine-tuning the composition and release characteristics of lures is crucial for maximizing their effectiveness and longevity in the field.

-

Elucidating the underlying neural and molecular mechanisms: A deeper understanding of the olfactory signaling pathways will facilitate the rational design of more effective attractants.

-

Developing integrated pest management (IPM) strategies: Incorporating these enhanced lures into IPM programs, for example, in "attract-and-kill" or mass trapping strategies, could lead to more sustainable and effective control of the codling moth.

By harnessing the power of this synergistic relationship, researchers and pest management professionals can develop more targeted and efficient tools to combat this destructive agricultural pest.

References

- 1. Host plant volatiles synergize response to sex pheromone in codling moth, Cydia pomonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential for Using Acetic Acid Plus Pear Ester Combination Lures to Monitor Codling Moth in an SIT Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Olfactory Reception of Codlemone in Codling Moth (Cydia pomonella) Antennae: An In-depth Technical Guide

Abstract

The codling moth, Cydia pomonella, is a globally significant agricultural pest, primarily of pome fruits. Its reproductive success is heavily reliant on a sophisticated olfactory system for mate location, guided by the female-emitted sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol). A thorough understanding of the molecular and cellular mechanisms underlying this compound reception in the male moth's antennae is paramount for the development of novel, targeted, and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the core components and processes involved in this compound perception, from the initial binding of the pheromone to the generation of a neuronal signal. It synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Molecular Components of this compound Reception

The olfactory reception of this compound is a multi-step process involving a suite of specialized proteins located within the sensilla of the male codling moth's antennae. These key molecular players work in concert to ensure the sensitive and specific detection of the pheromone.

Odorant Binding Proteins (OBPs)

Odorant Binding Proteins are small, soluble proteins abundant in the sensillar lymph. They are thought to be the first point of contact for hydrophobic odorant molecules like this compound, facilitating their transport across the aqueous lymph to the olfactory receptors. In C. pomonella, several OBPs have been identified, with Pheromone Binding Proteins (PBPs) showing particular relevance to this compound reception.

-

CpomPBP1: This pheromone-binding protein has been shown to be specifically expressed in the antennae of both male and female moths. Competitive binding assays have demonstrated that this compound binds to CpomPBP1 with high affinity.[1] Site-directed mutagenesis studies have identified key amino acid residues, such as Phe12 and Trp37, as critical for this high-affinity binding.[2][3]

-

CpomPBP2: Another PBP identified in the codling moth, CpomPBP2, is also implicated in the binding of semiochemicals.[4]

Olfactory Receptors (ORs)

Olfactory Receptors are transmembrane proteins located on the dendritic membrane of olfactory sensory neurons (OSNs). They are responsible for the specific recognition of odorants and the initiation of the signal transduction cascade. Insect ORs are distinct from their vertebrate counterparts, forming heteromeric ligand-gated ion channels with a highly conserved co-receptor, Orco.[5][6][7]

-

CpomOR1: This odorant receptor is considered a prime candidate for being the primary this compound receptor due to its high expression levels in male antennae.[2][4] While direct functional assays conclusively demonstrating its response to this compound are still emerging, CRISPR/Cas9 gene editing of CpomOR1 has been shown to affect fecundity and fertility, suggesting a critical role in reproductive processes.[2][4]

-

CpomOR3: Initially identified for its response to the plant volatile pear ester, CpomOR3 has also been shown to respond to this compound, albeit to a lesser degree in some studies.[8][9] This suggests a potential role in integrating both pheromonal and kairomonal cues.

-

CpomOR6a: This receptor is primarily tuned to this compound acetate, a behavioral antagonist of this compound, highlighting the moth's ability to discriminate between closely related compounds.[3][6][10]

Olfactory Receptor Co-receptor (Orco)

Orco (formerly known as OR83b) is an essential co-receptor that forms a heterodimeric complex with ligand-specific ORs.[5][6][7] This OR/Orco complex functions as a non-selective cation channel.[5][7] In C. pomonella, CpomOrco has been identified and is crucial for the proper function and membrane targeting of the CpomORs.[5] The interaction between Orco and OR subunits is thought to be mediated by intracellular loops, with the third intracellular loop (ICL-3) being of particular importance for the functional properties of the channel.[5]

Sensory Neuron Membrane Proteins (SNMPs)

Sensory Neuron Membrane Proteins are transmembrane proteins related to the CD36 family and are localized to the dendritic membrane of OSNs.[11] In other moth species, SNMP1 has been shown to be essential for the detection of fatty-acid derived pheromones. While its specific role in this compound reception in C. pomonella is yet to be fully elucidated, it is a likely component of the receptor complex.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the binding and response of key molecular components to this compound and related ligands.

Table 1: Binding Affinities of this compound and Related Compounds to CpomPBP1

| Ligand | Binding Affinity (Kd or IC50) | Experimental Method | Reference |

| This compound | High (specific value not reported) | Competitive binding assay | [1] |

| 1-Dodecanol | Moderate | Competitive binding assay | [1] |

| E,E-2,4-Dodecadienal | Lower | Competitive binding assay | [1] |

Table 2: Functional Responses of CpomORs to this compound and Other Ligands

| Receptor | Ligand | Response Metric (EC50) | Heterologous Expression System | Reference |

| CpomOR3 | Pear Ester | Not specified | Drosophila OSNs | [8] |

| CpomOR3 | This compound | Lesser response compared to pear ester | Xenopus oocytes | [8][9] |

| CpomOR6a | This compound Acetate | Not specified | Drosophila OSNs / HEK293T cells | [3][6][10] |

Signaling Pathways in this compound Reception

The detection of this compound initiates a rapid signaling cascade within the olfactory sensory neuron, leading to its depolarization and the generation of action potentials. While the precise details are still under investigation, the primary mechanism in insects is believed to be ionotropic, with potential modulation by metabotropic pathways.

Ionotropic Signaling Pathway

The predominant model for insect olfaction, including pheromone reception, involves the direct gating of an ion channel by the OR/Orco complex.

Caption: Ionotropic signaling pathway for this compound reception.

Potential Metabotropic Modulation

While the ionotropic pathway is considered primary for its speed, there is evidence in some insects for the involvement of G-protein coupled, metabotropic signaling pathways that may modulate the neuronal response.[5] These pathways could be involved in signal amplification or adaptation.

Caption: Potential metabotropic modulation of olfactory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the olfactory reception of this compound in C. pomonella.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons in response to odorant stimuli.

Experimental Workflow:

Caption: Workflow for Single Sensillum Recording (SSR).

Methodology:

-

Moth Preparation: An adult male codling moth is immobilized in a truncated pipette tip, with its head and antennae protruding. The antenna to be recorded from is fixed onto a glass slide using a small amount of dental wax.

-

Electrode Placement: A sharp glass capillary electrode, filled with sensillum lymph saline, is inserted into the moth's eye to serve as the reference electrode. A second, tungsten or glass recording electrode is carefully inserted into the base of a single long trichoid sensillum on the antenna.

-

Signal Recording: The electrical signals are amplified (1000x), filtered (band-pass 100-3000 Hz), and digitized using a data acquisition system.

-

Odor Stimulation: A continuous stream of purified and humidified air is delivered to the antenna. A puff of air (typically 0.5 seconds) from a Pasteur pipette containing a filter paper strip loaded with a known concentration of this compound in a solvent (e.g., hexane) is injected into the continuous air stream.

-

Data Analysis: The recorded action potentials are sorted based on their amplitude to distinguish the activity of different neurons within the same sensillum. The spike frequency is calculated and compared to the baseline activity to determine the neuron's response to the stimulus.

Calcium Imaging

Calcium imaging is a technique used to visualize changes in intracellular calcium concentration, which is an indicator of neuronal activity, in response to stimuli.

Experimental Workflow:

Caption: Workflow for Calcium Imaging.

Methodology:

-

Heterologous Expression: The genes for the CpomOR of interest, CpomOrco, and a genetically encoded calcium indicator (e.g., GCaMP) are co-expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) cells or Drosophila olfactory sensory neurons.

-

Cell Preparation: The cells are cultured on glass coverslips and loaded with a calcium-sensitive dye if a genetically encoded indicator is not used.

-

Imaging: The coverslip is mounted on an inverted fluorescence microscope equipped with a perfusion system. The cells are continuously perfused with a saline solution.

-

Stimulation: A solution containing this compound at a specific concentration is applied to the cells via the perfusion system for a defined period.

-

Data Acquisition and Analysis: Fluorescence images are captured before, during, and after stimulation. The change in fluorescence intensity (ΔF/F) is calculated for individual cells to quantify the response. Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.

Heterologous Expression in Xenopus Oocytes

This system allows for the functional characterization of ion channels and receptors in a well-controlled environment.

Methodology:

-

cRNA Synthesis: The coding sequences for the CpomOR and CpomOrco are cloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmids.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.

-

cRNA Injection: A specific amount of cRNA for the CpomOR and CpomOrco is injected into the cytoplasm of each oocyte. The oocytes are then incubated for 2-7 days to allow for protein expression.

-

Two-Electrode Voltage-Clamp (TEVC) Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Ligand Application: this compound solutions of varying concentrations are applied to the oocyte via a perfusion system. The resulting inward currents, indicative of ion channel opening, are recorded.

-

Data Analysis: The amplitude of the current response is measured for each this compound concentration, and dose-response curves are generated to determine the EC50.

Conclusion and Future Directions

The olfactory reception of this compound in Cydia pomonella is a complex and finely tuned process, critical for the reproductive success of this major agricultural pest. Significant progress has been made in identifying and characterizing the key molecular components involved, including odorant binding proteins and olfactory receptors. The prevailing model of an ionotropic signaling pathway, mediated by the OR/Orco complex, provides a solid framework for understanding the initial stages of pheromone detection.

However, several areas warrant further investigation. The definitive functional characterization of CpomOR1 as the primary this compound receptor is a crucial next step. Elucidating the precise stoichiometry and structural arrangement of the CpomOR1/Orco complex will provide deeper insights into its channel-gating mechanism. Furthermore, exploring the potential modulatory roles of metabotropic signaling pathways and the function of other sensory proteins like SNMPs will offer a more complete picture of this compound reception.

Continued research in these areas, leveraging the powerful experimental techniques outlined in this guide, will be instrumental in developing the next generation of sustainable and effective pest management strategies targeting the codling moth's olfactory system. This could include the design of more potent and specific pheromone analogues for mating disruption, novel attractants for trapping, or repellents that interfere with the normal olfactory processes. Such advancements hold the promise of reducing reliance on conventional insecticides and promoting more environmentally friendly agricultural practices.

References

- 1. Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR/Cas9 Editing of the Codling Moth (Lepidoptera: Tortricidae) CpomOR1 Gene Affects Egg Production and Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Altered functional properties of the codling moth Orco mutagenized in the intracellular loop-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect olfactory receptors are heteromeric ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemosensory Receptor Expression in the Abdomen Tip of the Female Codling Moth, Cydia pomonella L. (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unitn.it [iris.unitn.it]

- 10. researchgate.net [researchgate.net]

- 11. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]

Behavioral Response of Male Codling Moths to Codlemone Plumes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the behavioral and physiological responses of the male codling moth, Cydia pomonella, to its primary sex pheromone component, (E,E)-8,10-dodecadien-1-ol, commonly known as Codlemone. Understanding these intricate responses is crucial for the development of effective and sustainable pest management strategies, including mating disruption and attract-and-kill techniques. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways.

Behavioral Responses to this compound Plumes

Male codling moths exhibit a distinct and sequential behavioral repertoire upon encountering a this compound plume. This response is critical for locating a calling female for mating. The typical upwind flight path is not a simple direct line but a complex series of maneuvers guided by the filamentous structure of the pheromone plume. The ultimate goal of this searching behavior is to reach the plume source, which in a natural context would be a female moth.[1] In pest management scenarios, this source is often a synthetic lure.[2][3]

The primary mechanism of mating disruption using synthetic pheromones is often described as "competitive attraction" or "false-plume-following," where synthetic dispensers compete with calling females for male attention.[2][4] High concentrations of synthetic pheromone can also lead to sensory overload, inhibiting the male's ability to locate any pheromone source.[1][5]

Influence of Host Plant Volatiles

The behavioral response to this compound is significantly modulated by the presence of host plant volatiles, particularly pear ester (ethyl (E,Z)-2,4-decadienoate).[6] This kairomone, emitted by host fruit, acts synergistically with this compound, enhancing the attraction of male moths.[6] This synergy is not just behavioral but is also reflected at the neurological level, where olfactory neurons for both compounds project to the same processing center in the male brain.[6] The addition of pear ester to this compound lures can increase trap captures of both male and female moths.[3]

Quantitative Behavioral and Electrophysiological Data

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of male codling moths to this compound and other semiochemicals.

Table 1: Wind Tunnel Behavioral Responses of Male Codling Moths to this compound

| Lure Composition | Concentration | % Taking Flight | % Upwind Flight | % Source Contact | Reference |

| This compound | 10 µg | Not Reported | Not Reported | Data reported as mean location of first contact | [7] |

| This compound | 0.1 mg | Near elimination of orientation after pre-exposure | Near elimination of orientation after pre-exposure | Not Reported | [8] |

| This compound + Pear Ester (1:1) | 0.1 mg | No difference from this compound alone after pre-exposure | No difference from this compound alone after pre-exposure | Not Reported | [8] |

Table 2: Electroantennogram (EAG) Responses of Male Codling Moths to this compound and Analogs

| Compound | Dose | Relative EAG Response (% of this compound) | Notes | Reference |

| This compound | Not Specified | 100 | Main pheromone component | [9] |

| F(10,11)-codlemone | Not Specified | ~100 | Fluorinated analog, not significantly different from this compound | [9] |

| Cl-codlemone | Not Specified | Significant response | Chlorinated analog | [9] |

| (E,Z)-8,10-dodecadien-1-ol | 10x dose of this compound | Comparable to this compound | Geometric isomer | [10] |

| (Z,E)-8,10-dodecadien-1-ol | 10x dose of this compound | Comparable to this compound | Geometric isomer | [10] |

| (Z,Z)-8,10-dodecadien-1-ol | 10x dose of this compound | Comparable to this compound | Geometric isomer | [10] |

Table 3: Field Trap Captures with Different Lure Compositions

| Lure Type | Lure Loading | Mean Trap Capture (Moths/trap) | Orchard Condition | Reference |

| This compound | 11 - 67 µ g/day release rate | Not significantly different within this range | Non-mating disruption | [11] |

| This compound | 11 - 134 µ g/day release rate | Decreasing linear trend | Non-mating disruption | [11] |

| Pear Ester | 0.1 mg | Lower than 10.0 and 50.0 mg lures | Mating disruption | [12] |

| Pear Ester | 10.0 mg | Significantly higher than 0.1 mg lure | Mating disruption | [12] |

| Pear Ester | 50.0 mg | Significantly higher than 0.1 mg lure | Mating disruption | [12] |

| This compound | Not Specified | Higher than pear ester in first flight (2000) | Mating disruption | [13] |

| Pear Ester | Not Specified | Higher than this compound in first flight (2001, 2002) | Mating disruption | [13] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections describe standard protocols for key experiments in the study of codling moth olfaction and behavior.

Wind Tunnel Bioassay

Wind tunnel assays are the gold standard for studying the flight behavior of moths in response to a pheromone plume under controlled conditions.

Objective: To quantify the behavioral responses (e.g., activation, upwind flight, source contact) of male codling moths to a this compound-baited lure.

Materials:

-

Plexiglass wind tunnel (e.g., 230 cm x 90 cm x 90 cm) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25-26°C), humidity (e.g., 75% r.h.), and lighting (e.g., 0.3 lux red light).[14]

-

Pheromone lure (e.g., rubber septum or filter paper) loaded with a known quantity of synthetic this compound.[7][14]

-

Release cage for individual male moths.[14]

-

Video recording equipment for behavioral analysis.

Procedure:

-

Acclimation: Place naive male moths (e.g., 24-96 hours old) individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 60 minutes before the scotophase (dark period).[14][15]

-

Lure Placement: Position the this compound lure at the upwind end of the wind tunnel.[14]

-

Moth Release: Introduce a single male moth into the downwind end of the tunnel.[14]

-

Observation: Record the moth's behavior for a set period (e.g., 2 minutes).[14] Behavioral parameters to score include:

-

Taking Flight (TF): The moth initiates flight.

-

Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the plume.

-

Halfway Upwind (HW): The moth successfully navigates to the midpoint of the tunnel.

-

Source Approach (APP): The moth comes within a defined distance (e.g., 10 cm) of the lure.

-

Source Contact/Landing (LA): The moth lands on or makes contact with the lure or its immediate vicinity.[14]

-

-

Data Analysis: Analyze the percentage of moths exhibiting each behavior. Statistical tests (e.g., chi-square) can be used to compare responses to different treatments.

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant stimulus, providing a measure of the sensitivity of the antennal olfactory receptor neurons.

Objective: To determine the relative sensitivity of the male codling moth antenna to this compound and its analogs.

Materials:

-

Male codling moth antenna.

-

Micromanipulator and electrodes (recording and reference).

-

Amplifier and data acquisition system (e.g., Syntech).[16]

-

Air stimulus controller for delivering precise puffs of odorized air.

-

Odorant cartridges containing known concentrations of test compounds.

Procedure:

-

Antenna Preparation: Excise an antenna from a male moth and mount it between the recording and reference electrodes.

-

Stimulus Delivery: Deliver a puff of clean, humidified air over the antenna, followed by a puff of air passed through a cartridge containing the test compound (e.g., this compound).

-

Recording: Record the resulting depolarization (negative voltage change) of the antenna.

-

Data Analysis: Measure the amplitude of the EAG response in millivolts. Normalize responses to a standard compound (e.g., this compound) to compare the relative activity of different chemicals. Cross-adaptation experiments, where the antenna is continuously exposed to one compound while being stimulated by another, can determine if different compounds are detected by the same receptor neurons.[9]

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. This provides detailed information about the specificity of individual neuron types.

Objective: To characterize the response spectra of different types of OSNs on the male codling moth antenna to this compound and other compounds.

Materials:

-

Same as for EAG, with the addition of a sharpened tungsten recording electrode.

Procedure:

-

Preparation: A male moth is immobilized, and the antenna is stabilized.

-

Recording: The tungsten electrode is carefully inserted at the base of a sensillum to make contact with the neuron(s) within.

-

Stimulation and Recording: A continuous stream of humidified air is passed over the antenna. Puffs of air carrying the test odorants are injected into this airstream. The firing rate (action potentials or "spikes" per second) of the neuron is recorded before, during, and after the stimulus.

-

Data Analysis: The change in spike frequency in response to the stimulus is quantified. This allows for the classification of neurons based on their sensitivity and specificity to different compounds. For example, studies have identified OSNs specifically tuned to this compound, while others respond to this compound acetate or the plant volatile α-farnesene.[10][16]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of codling moth behavioral response.

Caption: Workflow for a wind tunnel bioassay.

Caption: Pheromone signaling pathway in male codling moth.

The information presented in this guide highlights the complexity of the male codling moth's response to this compound. From the initial detection at the antenna to the intricate processing in the brain that results in a specific flight pattern, each step offers potential targets for innovative pest control strategies. A thorough understanding of these mechanisms is paramount for the development of next-generation, behavior-modifying pest management tools.

References

- 1. extension.usu.edu [extension.usu.edu]

- 2. Codling Moth Mating Disruption Considerations | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]

- 3. Codling Moth Mating Disruption | USU [extension.usu.edu]

- 4. Monitoring Codling Moth In and Near Mating Disruption Orchards [sacvalleyorchards.com]

- 5. extension.usu.edu [extension.usu.edu]

- 6. Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orientational behaviors and EAG responses of male codling moth after exposure to synthetic sex pheromone from various dispensers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antennal response of codling moth males, Cydia pomonella L. (Lepidoptera: Tortricidae), to the geometric isomers of this compound and this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the codling moth (Lepidoptera: Tortricidae) response to different this compound release rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ars.usda.gov [ars.usda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Evolution of Codlemone: A Technical Guide to a Key Sex Pheromone in Tortricidae

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the evolution, biosynthesis, and perception of codlemone, the primary sex pheromone of the codling moth, Cydia pomonella, a significant pest in the Tortricidae family. We delve into the genetic and biochemical innovations that led to the emergence of this unique signaling molecule, present detailed experimental protocols for its study, and offer a consolidated view of the quantitative data that underpins our current understanding.

Introduction: The Tortricidae Family and Pheromone Diversity

The Tortricidae family of moths exhibits remarkable diversity in its use of sex pheromones for mate attraction, a characteristic that has been pivotal in driving speciation and reproductive isolation. A general phylogenetic pattern distinguishes the two major subfamilies: the Tortricinae, which predominantly utilize 14-carbon chain pheromones with double bonds at odd-numbered positions (e.g., Δ9, Δ11), and the Olethreutinae, which favor 12-carbon chain compounds, often featuring unsaturation at even-numbered positions (e.g., Δ8, Δ10)[1].

This compound, with its chemical structure of (E,E)-8,10-dodecadien-1-ol, is a hallmark pheromone of the Olethreutinae subfamily and the signature attractant for the codling moth, Cydia pomonella[2][3]. Its unique conjugated diene system is the result of a fascinating evolutionary trajectory rooted in gene duplication and functional diversification within the fatty acid desaturase (FAD) gene family. Understanding this evolution is not only crucial for fundamental biology but also for developing targeted and sustainable pest management strategies.

The Biosynthesis of this compound: A Novel Pathway

The production of this compound in the female pheromone gland is a multi-step process that deviates significantly from the more common pheromone biosynthetic pathways found in other moths. The key innovation lies in the action of a single, bifunctional desaturase enzyme.

The pathway begins with standard fatty acid synthesis, producing a C16 acyl precursor (palmitic acid). This precursor then undergoes the following key transformations:

-

Chain Shortening: The C16 acyl chain is shortened to a C12 precursor, lauric acid (12:0)[4].

-

Bifunctional Desaturation: A specialized fatty acid desaturase, Cpo_CPRQ, performs two consecutive and atypical desaturation steps[2][5].

-

First, it introduces a double bond at the Δ9 position, creating an (E)-9-dodecenoic acid intermediate. This E9 desaturation is itself an unusual activity[6].

-

Second, the same enzyme acts on this E9 monoene, introducing a second double bond through a 1,4-desaturation mechanism to create the conjugated (E,E)-8,10 diene system characteristic of this compound[2][6].

-

-

Reduction: The resulting (E,E)-8,10-dodecadienoic acid is then reduced to the final alcohol, this compound ((E,E)-8,10-dodecadien-1-ol)[7].

This entire process is elegantly controlled and localized within the pheromone gland of the female moth.

Caption: The biosynthetic pathway of this compound in Cydia pomonella.

Genetic Evolution: The Rise of a Bifunctional Enzyme

The evolutionary origin of the this compound pathway is a prime example of genetic innovation through gene duplication and neofunctionalization. Phylogenetic analyses have revealed that the Cpo_CPRQ gene, which encodes the bifunctional desaturase, belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs[2]. This clade is a known reservoir for the evolution of unusual desaturase activities in moths[7].

The evolution likely proceeded as follows:

-

Ancient Duplication: An ancestral gene within the Δ10/Δ11 FAD family underwent duplication.

-

Functional Shift: One of the gene copies accumulated mutations that altered its substrate specificity and catalytic activity, leading to the novel E9 and subsequent Δ8,Δ10 desaturation capabilities[2][7].

-

Selection and Fixation: This new bifunctional enzyme enabled the production of a novel pheromone component. This new chemical signal likely provided a significant advantage in mate recognition, reducing cross-attraction with other species and reinforcing reproductive isolation. Over time, males evolved specific receptors to detect this new compound, leading to the fixation of the this compound-based communication channel in the Cydia pomonella lineage.

The C. pomonella genome contains 27 identified FAD genes, distributed in tandem arrays and as isolated genes, indicating a history of both ancient and recent duplications[2]. However, transcriptomic analysis shows that Cpo_CPRQ is expressed prominently and exclusively in the female pheromone gland, highlighting its specialized role in chemical communication[2].

Quantitative Analysis of Pheromone Blends

While this compound is the primary and most abundant component of the C. pomonella sex pheromone, the female gland produces a blend of related compounds. The precise ratio of these components is often critical for eliciting the full behavioral response in males. Minor components can act as synergists or antagonists, fine-tuning the species-specificity of the signal.

Table 1: Pheromone Gland Components of Cydia pomonella

| Compound | Chemical Name | Typical % of this compound | Antennal Response (EAG) | Reference |

| This compound | (E,E)-8,10-dodecadien-1-ol | 100% | Strong | [6] |

| This compound Acetate | (E,E)-8,10-dodecadien-1-yl acetate | ~0.01% | Stronger than other minors | [6] |

| E8-12OH | (E)-8-dodecen-1-ol | Trace | Moderate | [6] |

| E9-12OH | (E)-9-dodecen-1-ol | Trace | Moderate | [6] |

Note: Percentages are approximate and can vary. EAG response is relative.

Table 2: Behavioral Responses of Male C. pomonella to Pheromone Components in Wind Tunnel Assays *

| Lure Composition | % Upwind Flight Initiation | % Source Contact | Notes | Reference |

| This compound (100 ng) | > 80% | > 60% | Standard positive control | [8] |

| This compound + Pear Ester (low ratio) | ~80% | ~60% | No significant synergistic effect observed | [8] |

| This compound + Pear Ester (high ratio) | < 40% | < 20% | Antagonistic effect, reduces attraction | [8] |

| This compound Acetate (alone) | Low | Low | Weak attractant alone | [8] |

| This compound + this compound Acetate | Reduced | Reduced | Antagonistic at higher ratios | [1] |

Note: Values are generalized from cited studies for comparative purposes. Pear ester is a host-plant volatile known to interact with pheromone perception.

Experimental Protocols

The study of this compound evolution relies on a suite of specialized techniques. Below are detailed methodologies for key experimental procedures.

Pheromone Extraction and Chemical Analysis

Objective: To identify and quantify the chemical components of the female pheromone gland.

Protocol:

-

Gland Excision: Pheromone glands are excised from the abdominal tips of 2- to 3-day-old virgin female moths during their peak calling period (late photophase).

-

Solvent Extraction: The excised glands (typically in batches of 5-10) are immediately submerged in 50-100 µL of high-purity hexane or dichloromethane in a small glass vial.

-

Extraction Period: The glands are allowed to extract for 30-60 minutes at room temperature. The extract is then carefully transferred to a clean vial, and the solvent volume may be reduced under a gentle stream of nitrogen if concentration is needed.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: 1-2 µL of the extract is injected into a GC-MS system.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

-

Temperature Program: A standard program might be: initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 250°C, and hold for 10 min.

-

Analysis: Mass spectra of eluting peaks are compared to synthetic standards and spectral libraries (e.g., NIST) for identification.

-

-

Gas Chromatography-Electroantennographic Detection (GC-EAD):

-

Setup: The GC effluent is split, with one part directed to the flame ionization detector (FID) and the other to a prepared male moth antenna.

-

Procedure: As compounds elute from the GC, the antennal preparation generates electrical potentials (depolarizations) in response to biologically active compounds.

-

Analysis: By aligning the FID chromatogram with the EAD signal, researchers can pinpoint which specific chemical peaks are detected by the male moth's antennae.

-